molecular formula C18H22O2 B195095 Estra-5(10),9(11)-diene-3,17-dione CAS No. 2503-06-2

Estra-5(10),9(11)-diene-3,17-dione

Cat. No. B195095
CAS RN: 2503-06-2
M. Wt: 270.4 g/mol
InChI Key: REHQUZZHQLORLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Estra-5(10),9(11)-diene-3,17-dione” is a chemical compound with the linear formula C18H22O2 . It is also known as “Estra-5(10),9(11)-diene-3,17-dione 3-Ethylene Ketal” and has a CAS number of 5571-36-8 .


Molecular Structure Analysis

The molecular formula of “Estra-5(10),9(11)-diene-3,17-dione” is C18H22O2 . The molecular weight is 270.375 .


Physical And Chemical Properties Analysis

“Estra-5(10),9(11)-diene-3,17-dione” is a solid at 20 degrees Celsius . It has a melting point of 154.0 to 158.0 degrees Celsius .

Scientific Research Applications

  • Pharmaceutical Intermediates : Estra-4,9-diene-3,17-dione is an important pharmaceutical intermediate. A study presented a three-step synthesis process for this compound from δ-lactone, highlighting its significance in pharmaceutical manufacturing (Ma et al., 2019).

  • Steroid Chemistry : The compound's reactivity and interactions with various chemicals are of interest. For instance, research on the reaction of androsta-1,4-diene-3,17-dione with pyrrolidine and p-toluenesulfonic acid leading to derivatives like 3-pyrrolidino-estra-1,3,5(10)-triene-6,17-dione suggests its potential in creating diverse steroid structures (Görlitzer et al., 2002).

  • Material Science and Crystallography : X-ray powder diffraction data for estra-4,9-diene-3,17-dione have been reported, which is essential for understanding the material properties and crystal structure of the compound (Zha et al., 2020).

  • Enantioselective Synthesis : The enantioselective synthesis of variants like (8S,13S,14R)-7-oxa-estra-4,9-diene-3,17-dione has been explored, showing the compound's versatility in stereochemistry (Kang et al., 2007).

  • Sports Doping Control : There's research on the comparative in vitro metabolism of estra-4,9-diene-3,17-dione in equine, canine, and human species for sports doping control. This study identifies target metabolites for detecting the abuse of this 'designer' steroid (Scarth et al., 2010).

  • Progesterone Receptor Research : Novel oxa-steroids derived from estra-4,9-diene-3,17-dione have been identified as potent and selective progesterone receptor antagonists, contributing to the development of new therapeutic drugs (Kang et al., 2007).

Safety And Hazards

“Estra-5(10),9(11)-diene-3,17-dione” may damage fertility or the unborn child. It may cause damage to organs through prolonged or repeated exposure. It is also toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

13-methyl-1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h8,15-16H,2-7,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REHQUZZHQLORLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC=C3C(C1CCC2=O)CCC4=C3CCC(=O)C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Estra-5(10),9(11)-diene-3,17-dione

CAS RN

2503-06-2
Record name Estra-5(10),9(11)-diene-3,17-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
15
Citations
H Ranjith W áDharmaratne - Journal of the Chemical Society, Perkin …, 1993 - pubs.rsc.org
The 16- 2H 2 title compound 5b constituted a significant amount of the non-aromatic metabolites recovered from incubations of 3,17-dioxo-[16,16,19- 2H 3]androst-4-en-19-al 1 with …
Number of citations: 6 pubs.rsc.org
E Francsics-Czinege, Z Tuba, C Molnár, J Horváth… - Steroids, 2003 - Elsevier
Teutsch G. and Bélanger A. treated 5α,10α epoxides with Grignard-reagents catalyzed by copper(I) ions. The reaction with steroidal epoxides proceeded with complete regio- and …
Number of citations: 9 www.sciencedirect.com
RN Hanson, N Gajadeera - Steroids, 2019 - Elsevier
A set of derivatives of 11β-(4-oxyphenyl)estradiol were prepared as potential fluorescent imaging agents for the evaluation of the estrogen receptor. The compounds were designed …
Number of citations: 3 www.sciencedirect.com
W Bing, E Jin, L Tian, H Jin, Z Liu - Biosurface and Biotribology, 2022 - Wiley Online Library
Marine biofouling will bring a series of environmental and social problems, which restrict the development and utilisation of marine resources. Therefore, how to prevent biofouling has …
L Tian, E Jin, B Yu, H Sun, Y Shang, W Bing - Journal of Bionic …, 2020 - Springer
At present, biomimetic antifouling research objects are mostly concentrated on the fast-moving marine organism, but the anti-fouling effect of the low-speed or static marine equipment is …
Number of citations: 9 link.springer.com
T Kurohara, T Ito, G Tsuji, T Misawa, H Yokoo… - Bioorganic & Medicinal …, 2021 - Elsevier
Norgestomet is a synthetic progesterone derivative applied in veterinary medicine to control estrus and ovulation in cattle. Norgestomet has been widely used in the livestock industry to …
Number of citations: 4 www.sciencedirect.com
NU Gajadeera - 2018 - search.proquest.com
Breast cancer is the most common cancer among women, accounting for nearly third of all the diagnosed cancers. According to the American cancer society, over 41,000 patients died …
Number of citations: 3 search.proquest.com
KL Dao, RR Sawant, JA Hendricks, V Ronga… - Bioconjugate …, 2012 - ACS Publications
As part of our program to develop breast cancer specific therapeutic agents, we have synthesized a conjugate agent that is a conjugate of the steroidal anti-estrogen and the potent …
Number of citations: 66 pubs.acs.org
XS Li, S Li, G Kellermann - Talanta, 2018 - Elsevier
Accurate quantitation of estrogens (ie, estrone (E1), estradiol (E2) and estriol (E3)) is valuable for clinical assessment of human health and disease. Alterations in estrogen levels have …
Number of citations: 39 www.sciencedirect.com
R Teysseire, P Brochard, L Sentilhes… - International Journal of …, 2019 - mdpi.com
In 2015, the International Federation of Gynecology and Obstetrics established the prevention of exposures to environmental reprotoxic substances as a priority for health professionals. …
Number of citations: 13 www.mdpi.com

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